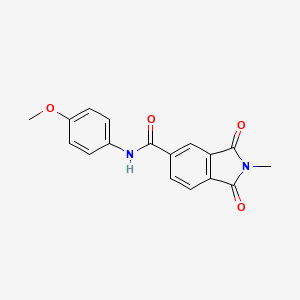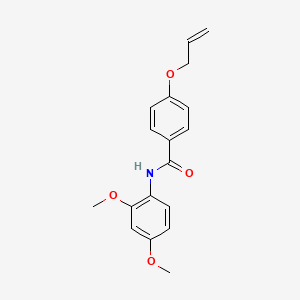![molecular formula C15H19ClFNO B4411543 N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1-butanamine hydrochloride](/img/structure/B4411543.png)
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1-butanamine hydrochloride
Übersicht
Beschreibung
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1-butanamine hydrochloride, also known as Fura-2, is a fluorescent dye that is widely used in scientific research. It is a member of the furaptra family of calcium indicators and is used to measure intracellular calcium levels in cells. Fura-2 is a valuable tool for researchers studying the role of calcium in various physiological and pathological processes.
Wirkmechanismus
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1-butanamine hydrochloride works by binding to calcium ions in cells. When this compound binds to calcium, it undergoes a conformational change that results in a change in fluorescence. The change in fluorescence can be measured using a fluorometer, which allows researchers to measure intracellular calcium levels in real-time.
Biochemical and Physiological Effects:
This compound has no direct biochemical or physiological effects on cells. It is a passive indicator that is used to measure intracellular calcium levels in cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1-butanamine hydrochloride has several advantages for lab experiments. It is a highly sensitive indicator that allows researchers to measure small changes in intracellular calcium levels. It is also a ratiometric indicator, which means that it can be used to measure changes in calcium levels over time. This compound is also photostable, which means that it does not degrade over time when exposed to light.
One limitation of this compound is that it requires a specialized fluorometer for measurement. This can be expensive and may limit its use in some labs. This compound also requires loading into cells, which can be time-consuming and may affect cell viability.
Zukünftige Richtungen
There are several future directions for the use of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1-butanamine hydrochloride in scientific research. One area of interest is the role of calcium in cancer. This compound could be used to study the role of calcium in cancer cell growth and metastasis. Another area of interest is the development of new calcium indicators that are more sensitive and specific than this compound. These new indicators could be used to study calcium signaling in greater detail. Finally, this compound could be used in combination with other imaging techniques, such as confocal microscopy, to study calcium signaling in three dimensions.
Wissenschaftliche Forschungsanwendungen
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1-butanamine hydrochloride is widely used in scientific research to measure intracellular calcium levels in cells. It is used in a variety of research areas, including neuroscience, cardiology, and immunology. This compound is used to study the role of calcium in cell signaling, neurotransmitter release, muscle contraction, and cell death.
Eigenschaften
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO.ClH/c1-2-3-10-17-11-12-8-9-15(18-12)13-6-4-5-7-14(13)16;/h4-9,17H,2-3,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPSSLQDOZEYAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(O1)C2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-dimethylphenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4411462.png)
![N-(3-{[(3-chlorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4411468.png)
![{3-[2-(benzyloxy)phenoxy]propyl}dimethylamine hydrochloride](/img/structure/B4411489.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4411498.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl propionate](/img/structure/B4411499.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4411517.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4411520.png)
![2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate](/img/structure/B4411521.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4411529.png)

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4411550.png)

![1-{2-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411556.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4411573.png)